B1192101 4SC-205

4SC-205

カタログ番号: B1192101
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor this compound selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.

科学的研究の応用

1. Antitumor Activity

4SC-205 is a potent small molecule inhibitor of the kinesin spindle protein Eg5, displaying broad anti-tumor activity both in vitro and in vivo. It is the only oral Eg5 inhibitor at the clinical stage, allowing for flexible dosing to determine an optimal therapeutic window. This feature has been explored in a first-in-human study involving patients with solid tumors (Mross et al., 2014).

2. Clinical Dosing Scheme for Cancer Therapy

The clinical evaluation of a continuous dosing scheme of this compound addresses challenges in cancer therapy, particularly the need for continuous exposure at the target site due to the timely restricted event of mitosis and the long doubling times of human solid tumors. This study demonstrates the drug's potential in overcoming the proliferation rate paradox in cancer treatment (Mross et al., 2015).

3. Use in Drug Discovery Partnerships

4SC has engaged in research partnerships for drug discovery, utilizing its proprietary virtual high-throughput screening technology, 4Scan. This technology aids in identifying new active compounds that bind to specific targets, demonstrating this compound's role in advancing drug discovery processes (International Journal of Pharmaceutical Medicine, 2012).

4. Epigenetic Modulation in Cancer Treatment

The small molecule epigenetic modulator 4SC-202, related to this compound, has been investigated for its potential as a cancer therapeutic or adjuvant in Triple Negative Breast Cancer (TNBC). This study highlights the broader applicability of 4SC's compounds in cancer treatment, focusing on epigenetic modulation (Zylla et al., 2022).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4SC205;  4SC 205;  4SC-205

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。